molecular formula C12H18FN3 B1445230 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline CAS No. 1341886-02-9

2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline

Cat. No.: B1445230
CAS No.: 1341886-02-9
M. Wt: 223.29 g/mol
InChI Key: AHAMLBSUQHTYFI-UHFFFAOYSA-N
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Description

“2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline” is a chemical compound with the CAS Number: 1341886-02-9 . It has a molecular weight of 223.29 . The IUPAC name for this compound is 2-fluoro-4-[(4-methyl-1-piperazinyl)methyl]aniline . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H18FN3/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(13)8-10/h2-3,8H,4-7,9,14H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, density, and others were not available in the search results.

Scientific Research Applications

  • Synthesis of Benzimidazoles and Antimicrobial Applications

    • A new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles were synthesized, involving a compound structurally similar to 2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline, for potential antimicrobial applications (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
  • Antimicrobial Activity of Eperezolid-like Molecules

    • Compounds structurally related to this compound, specifically eperezolid-like molecules, demonstrated high antimicrobial activity against Mycobacterium smegmatis (Yolal et al., 2012).
  • Synthesis of Nilotinib Intermediates

    • A method for synthesizing intermediates for the antitumor agent nilotinib, related to this compound, was developed, showing its importance in cancer drug synthesis (Shijing, 2013).
  • Molecular and Electronic Structure Studies

    • Detailed studies on molecular and electronic structures of aniline derivatives, including those similar to this compound, were conducted, providing insight into negative ions of these compounds and their structural changes (Vakula, Kuramshina, Makhmutova, & Pentin, 2011).
  • Inhibitors for c-Met Kinase

    • Docking and quantitative structure–activity relationship studies were performed on compounds structurally related to this compound, aiming to inhibit c-Met kinase, a target in cancer therapy (Caballero et al., 2011).
  • Synthesis of New Carboxylic Acid Amides

  • Spectroscopic Characterization and Crystallographic Elucidation

    • Spectroscopic features and molecular structure of a compound structurally similar to this compound, named 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, were determined, enhancing understanding of its properties (Al-Harthy et al., 2019).
  • Synthesis and Antimicrobial Activity of Schiff’s Base Derivatives

    • Schiff’s base derivatives, related to this compound, were synthesized and showed promising antimicrobial activity, indicating potential pharmacological applications (Mistry, Desai, & Desai, 2016).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline” can be found online . It’s important to handle all chemicals with appropriate safety measures to prevent any potential hazards.

Properties

IUPAC Name

2-fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(13)8-10/h2-3,8H,4-7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAMLBSUQHTYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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